1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone 1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone
Brand Name: Vulcanchem
CAS No.: 102269-24-9
VCID: VC0421265
InChI: InChI=1S/C18H22N2O/c1-12-6-7-16-15(10-12)14-4-3-5-17-18(14)20(16)9-8-19(17)11-13(2)21/h6-7,10,17H,3-5,8-9,11H2,1-2H3
SMILES: CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CC(=O)C
Molecular Formula: C18H22N2O
Molecular Weight: 282.4g/mol

1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone

CAS No.: 102269-24-9

Main Products

VCID: VC0421265

Molecular Formula: C18H22N2O

Molecular Weight: 282.4g/mol

1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone - 102269-24-9

CAS No. 102269-24-9
Product Name 1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone
Molecular Formula C18H22N2O
Molecular Weight 282.4g/mol
IUPAC Name 1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-one
Standard InChI InChI=1S/C18H22N2O/c1-12-6-7-16-15(10-12)14-4-3-5-17-18(14)20(16)9-8-19(17)11-13(2)21/h6-7,10,17H,3-5,8-9,11H2,1-2H3
Standard InChIKey GQGLLSNQXNYARP-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CC(=O)C
Canonical SMILES CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CC(=O)C
PubChem Compound 488171
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator